molecular formula C11H21NO4 B1395617 Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate CAS No. 242468-72-0

Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate

Cat. No.: B1395617
CAS No.: 242468-72-0
M. Wt: 231.29 g/mol
InChI Key: HZFAIMKGZQHPDC-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate is a sterically hindered ester derivative characterized by:

  • A methyl ester group at the carboxylate position.
  • A tert-butoxycarbonyl (Boc) -protected methylamino group on the α-carbon.
  • A 2-methylpropanoate backbone, contributing to its branched structure.

This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug design, where the Boc group provides temporary protection for amines during multi-step reactions . Its steric profile influences reactivity, solubility, and crystallinity, making structural comparisons with analogous compounds critical for optimizing synthetic routes and applications.

Properties

IUPAC Name

methyl 2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12(6)11(4,5)8(13)15-7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFAIMKGZQHPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis as a protecting group for amines, which is crucial in multi-step synthetic routes. Biology: It can be used in the study of enzyme mechanisms and inhibition, as the BOC group can be selectively removed under specific conditions. Medicine: The compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require amine protection. Industry: In industrial applications, it is used in the production of various chemicals and materials that require precise control over functional groups.

Mechanism of Action

The mechanism by which Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate exerts its effects involves the protection and deprotection of amines. The BOC group protects the amine from unwanted reactions during synthesis, and it can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The molecular targets and pathways involved are typically related to the specific reactions in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Steric Hindrance

Compound Name Substituents Molecular Weight Key Differences Applications References
Target Compound Boc-protected methylamino , 2-methylpropanoate ~245.3 (estimated) High steric hindrance due to methyl groups on both the amino and backbone. Peptide synthesis, protecting group strategies.
YC-0045 : Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate Boc-protected amino (no methyl on N) 231.3 Reduced steric hindrance at the amino group, increasing nucleophilic reactivity. Intermediate for non-sterically hindered amines.
Methyl 2-((Boc)amino)-3-iodopropanoate Boc-protected amino, iodo substituent 329.13 Iodo group enhances electrophilicity; suitable for cross-coupling reactions. Radiopharmaceuticals, Suzuki-Miyaura couplings.
Methyl 2-((Boc)amino)-3-hydroxyphenylpropanoate 4-Hydroxyphenyl substituent 295.33 Polar hydroxyl group improves solubility; potential for hydrogen bonding. Tyrosinase inhibition, depigmenting agents.

Key Findings :

  • The methyl substituent on the amino group in the target compound reduces nucleophilicity compared to YC-0045, making it less reactive in amide bond formation but more stable toward hydrolysis .
  • Iodo and hydroxyphenyl analogs exhibit distinct electronic properties, enabling applications in radiochemistry (iodo) or enzyme inhibition (hydroxyphenyl) .

Crystallographic and Hydrogen-Bonding Properties

  • Target Compound: Limited crystallographic data available, but analogous Boc-protected compounds (e.g., Methyl 2-[(Boc)amino]-3-(thioneimidazolyl)propanoate) form N–H⋯O hydrogen bonds along the c-axis, stabilizing crystal lattices .
  • Methyl 2-((Boc)amino)-3-hydroxyphenylpropanoate: Crystallizes in the orthorhombic system (space group P2₁2₁2₁) with intermolecular hydrogen bonds involving the hydroxyl group, enhancing thermal stability .

Implication : The absence of polar groups (e.g., hydroxyl or thione) in the target compound likely reduces its crystalline packing efficiency compared to hydroxyl- or sulfur-containing analogs.

Biological Activity

Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate, often referred to as a Boc-protected amino acid derivative, exhibits significant biological activity that is relevant in various fields such as medicinal chemistry, biochemistry, and pharmacology. This article explores the compound's chemical properties, biological mechanisms, and research findings.

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.236 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 296.3 °C
  • Flash Point : 133 °C

The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and solubility in organic solvents.

This compound acts primarily as a substrate in enzymatic reactions due to its amino acid structure. The Boc group provides steric hindrance, influencing the compound's reactivity and binding affinity with various enzymes. This interaction can modulate biochemical pathways, making it a valuable tool in drug design and protein engineering.

Enzyme Interaction

Research indicates that this compound can interact with specific enzymes, particularly those involved in peptide bond formation and hydrolysis. For instance, studies have shown that derivatives of Boc-protected amino acids can act as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of Boc-protected amino acids. The structural features of this compound suggest it may exhibit activity against various bacterial strains. This property is particularly important in developing new antibiotics amid rising antibiotic resistance.

Case Studies

  • Dipeptidyl Peptidase IV Inhibition
    • A study published in Nature explored the crystal structure of human DPP-IV complexed with various inhibitors, including Boc-protected amino acids. The findings revealed that these compounds could effectively inhibit enzyme activity, suggesting potential applications in treating type 2 diabetes .
  • Synthesis and Biological Evaluation
    • In a research article from MDPI, the synthesis of related Boc-protected amino acids was evaluated for their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, warranting further investigation into their potential as anticancer agents .

Research Findings

StudyFocusKey Findings
Nature (2020)DPP-IV InhibitionIdentified effective inhibitors among Boc-amino acid derivatives; potential for diabetes treatment.
MDPI (2021)Anticancer ActivityCertain derivatives showed significant cytotoxicity against cancer cell lines; promising for drug development.
BenchChem (2024)Chemical ReactionsDiscussed oxidation and reduction pathways for Boc-protected amino acids; implications for synthetic applications.

Preparation Methods

Preparation Methods of Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate

General Synthetic Strategy

The synthesis typically involves:

  • Protection of amino group: Introduction of the tert-butoxycarbonyl (Boc) group to the amino functionality to form a stable carbamate.
  • Esterification: Formation of the methyl ester on the carboxylic acid moiety.
  • Substitution or alkylation: Introduction of the methyl group on the nitrogen or the alpha position, depending on the starting materials.

Specific Synthetic Routes

Route A: Boc Protection of Amino Acid Followed by Esterification
  • Starting material: 2-amino-2-methylpropanoic acid (or a suitable derivative).
  • Boc protection: React the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine in an aqueous or organic solvent (e.g., dioxane-water or dichloromethane) at 0°C to room temperature. This forms the Boc-protected amino acid.
  • Esterification: The Boc-protected amino acid is then esterified with methanol under acidic conditions (e.g., HCl in methanol) or using coupling reagents to yield the methyl ester.

This two-step method is widely used for preparing Boc-protected amino acid methyl esters with good yields and purity.

Route B: Direct Alkylation of Boc-Protected Amino Acid Methyl Ester
  • Starting from Boc-protected amino acid methyl ester, methylation of the nitrogen can be achieved using methyl iodide or methyl triflate in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetonitrile or DMF.
  • This yields the N-methylated Boc-protected amino acid methyl ester, i.e., this compound.

Alternative Synthetic Approaches

  • Use of chiral triflate esters: Conversion of α-hydroxy carboxylates to triflate esters followed by nucleophilic substitution with Boc-protected amines under low temperature (−50 °C) conditions can yield enantiomerically pure Boc-protected amino acid esters with high diastereomeric purity.
  • Base-mediated reactions: Inorganic bases such as sodium carbonate, potassium carbonate, or sodium bicarbonate are commonly used to neutralize acids formed during Boc protection or esterification steps.
  • Catalytic esterification: Use of coupling reagents like oxyma esters or trichlorobenzoyl derivatives can facilitate esterification and amide bond formation with minimal racemization.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Yield Range (%) Notes
Boc Protection Boc2O, NaHCO3 or Et3N, DCM or dioxane-water 0°C to RT 80–95 Base neutralizes HCl; reaction monitored by TLC
Esterification Methanol, HCl or coupling reagents (e.g., EDC) RT to reflux 75–90 Acidic or coupling reagent-mediated
N-Methylation Methyl iodide, K2CO3, DMF or MeCN RT to 50°C 70–85 Requires anhydrous conditions
Triflate substitution Triflate ester, Boc-protected amine, TEA, DCM −50°C 74–84 High stereoselectivity and enantiopurity

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress.
  • Column Chromatography: Silica gel chromatography with solvents such as petroleum ether and ethyl acetate mixtures to purify the final product.
  • NMR Spectroscopy: ^1H and ^13C NMR confirm Boc group presence (tert-butyl protons at ~1.4 ppm), methyl ester signals (~3.6 ppm), and methylated nitrogen shifts.
  • Infrared Spectroscopy (IR): Characteristic carbonyl stretches near 1728 cm⁻¹ (ester) and 1681 cm⁻¹ (Boc carbamate).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and isotopic pattern.

Research Findings and Optimization Notes

  • Temperature control: Low temperatures (e.g., −50 °C) during nucleophilic substitution of triflate esters with Boc-protected amines improve stereochemical outcomes and reduce side reactions.
  • Base selection: Choice of inorganic base influences yield and purity; potassium carbonate and sodium bicarbonate are preferred for neutralizing acids without causing side reactions.
  • Solvent effects: Aprotic solvents like dichloromethane and acetonitrile facilitate better reaction kinetics and product isolation.
  • Protecting group stability: Boc group is stable under mild acidic esterification conditions but can be removed under strong acid (e.g., TFA) if needed downstream.
  • Scalability: Flow microreactor technology can be employed for industrial scale-up, improving reaction efficiency and sustainability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Boc Protection + Esterification 2-amino-2-methylpropanoic acid Boc2O, base, MeOH/HCl or coupling agents Straightforward, high yield Requires two steps
N-Methylation of Boc Ester Boc-protected amino acid methyl ester Methyl iodide, base, aprotic solvent Direct N-methylation Sensitive to moisture, side reactions possible
Triflate Ester Substitution α-hydroxy carboxylate to triflate ester Boc-protected amine, TEA, DCM, −50 °C High stereoselectivity and purity Requires low temperature control
Catalytic Esterification Boc-protected acid Oxyma esters, DMAP, DIPEA Racemization-free, efficient Requires coupling reagents

Q & A

Q. Q1: What are the standard synthetic routes for preparing Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate?

A: The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of amino acid derivatives. A common method involves reacting tert-butyl chloroformate with methyl 2-(methylamino)-2-methylpropanoate in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 0–25°C . Key steps include:

  • Base selection : KOtBu ensures efficient deprotonation of the amine.
  • Solvent choice : THF facilitates reaction homogeneity.
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate) is used to isolate the product.
    Validation : Confirm purity via 1^1H NMR (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and LC-MS (expected [M+H]+^+ at m/z 218) .

Advanced Synthesis: Stereochemical Control

Q. Q2: How can researchers control the stereochemistry of derivatives during synthesis?

A: Stereochemical outcomes depend on reaction conditions and post-synthetic modifications. For example:

  • Erythro isomer synthesis : Reduction of α-keto intermediates with NaBH4_4 in MeOH at -40°C yields >90% erythro selectivity due to steric hindrance .
  • Threo isomer synthesis : Inversion via mesylation (methanesulfonyl chloride, CsOAc, crown ether-18-6) achieves 100% conversion efficiency .
    Key considerations :
  • Temperature control (-40°C minimizes side reactions).
  • Crown ethers enhance Cs+^+ coordination, stabilizing transition states.

Basic Applications in Peptide Chemistry

Q. Q3: How is this compound used as a building block in peptide synthesis?

A: The Boc and methyl ester groups serve dual roles:

  • Boc protection : Shields the amine during coupling reactions (stable under basic/neutral conditions).
  • Methyl ester : Facilitates solubility in organic solvents (e.g., DMF, CH2_2Cl2_2).
    Example protocol :

Couple with activated amino acids (e.g., HBTU/DIPEA).

Deprotect Boc with TFA/DCM (1:1, 1 h) .

Cleave methyl ester with LiOH (THF/H2_2O, 3:2) to yield free carboxylic acids .

Advanced Deprotection Strategies

Q. Q4: What methods are effective for selective Boc removal without affecting the methyl ester?

A: Boc deprotection requires acidic conditions, while preserving the ester group:

  • TFA/DCM (1:1) : Rapid cleavage (30–60 min) at 25°C; ester remains intact due to its stability in mild acids .
  • HCl/dioxane (4 M) : Slower but avoids ester hydrolysis.
    Validation : Monitor via TLC (silica, Rf_f shift post-deprotection) and IR (loss of Boc carbonyl stretch at ~1680 cm1^{-1}) .

Structural Characterization Techniques

Q. Q5: What analytical methods are critical for confirming the compound’s structure?

A: Multi-technique approaches are essential:

  • X-ray crystallography : Resolves stereochemistry (e.g., Acta Cryst. reports using SHELX for refinement; R factor <0.05) .
  • NMR spectroscopy : 13^{13}C NMR confirms Boc (C=O at ~155 ppm) and methyl ester (C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C10_{10}H19_{19}NO4_4) .

Data Contradiction Analysis

Q. Q6: How should researchers address discrepancies in reported reaction yields?

A: Yield variations often stem from:

  • Impurity of starting materials : Use HPLC-grade reagents.
  • Temperature gradients : Ensure precise control (±2°C).
    Case study : A 93% yield for erythro isomer synthesis vs. 75% in other reports may arise from NaBH4_4 purity or solvent dryness. Replicate conditions rigorously and report deviations.

Advanced Methodological Optimization

Q. Q7: What strategies improve regioselectivity in derivatization reactions?

A: Regioselectivity is influenced by steric and electronic factors:

  • Steric hindrance : Bulkier reagents (e.g., trityl chloride) favor less hindered sites.
  • Catalytic additives : DMAP accelerates acylation at the amine group .
    Example : Crown ether-18-6 enhances Cs+^+-mediated inversion by coordinating the metal ion, directing attack to the desired position .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate
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Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate

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